6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one
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Overview
Description
6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one is a chemical compound with the CAS Number: 1909347-85-8 . It has a molecular weight of 226.03 .
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from 2-aminonicotinonitrile, the process includes bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . In the last two steps, microwave irradiation is used . This method is reported to be efficient, yielding up to 98% of the product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridopyrimidine core, which is a combination of pyrimidine and pyridine rings . The compound has a bromine atom attached to the 6th position of the pyridopyrimidine core .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 226.03 .Scientific Research Applications
Chemical Structure and Tautomerism
6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one, a derivative of pyrimidin-4-one, exhibits the ability to adopt different tautomeric forms within crystals, influenced by its coformers. This characteristic highlights its potential for diverse hydrogen-bonding patterns, valuable in the study of active pharmaceutical ingredients and model systems. The behavior of halogen atoms within its structure, especially in terms of interacting with coformers via hydrogen or halogen bonds, has been a subject of interest in crystallography studies (Gerhardt & Bolte, 2016).
Synthetic Routes and Derivatives
The synthetic methodologies for halogenated derivatives, including 6-bromo variants, have been explored through thermal cyclization and decarboxylation processes. These methods have led to the creation of various halogenated pyrido[1,2-a]pyrimidin-4-ones, providing a foundation for further chemical modifications and the development of novel compounds with potential applications in medicinal chemistry and drug design (Molnár et al., 2009).
Biological Activities and Applications
In the realm of biological research, derivatives of 6-bromo-pyrido[3,2-d]pyrimidin-4-one have been utilized as scaffolds for developing inhibitors targeting specific enzymes or receptors. These compounds have been evaluated for their inhibitory activities against various biological targets, indicating their potential utility in the development of new therapeutic agents. For instance, novel compounds synthesized from this scaffold have shown inhibitory activity against Ser/Thr kinases, which are critical in cell signaling and have implications in cancer therapy (Deau et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets and the resulting changes will become available .
Biochemical Pathways
Future studies are needed to summarize the affected pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, more information about these effects will likely become available .
Properties
IUPAC Name |
6-bromo-3H-pyrido[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-1-4-6(11-5)7(12)10-3-9-4/h1-3H,(H,9,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLAKQMLQBXHAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CNC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909347-85-8 |
Source
|
Record name | 6-bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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